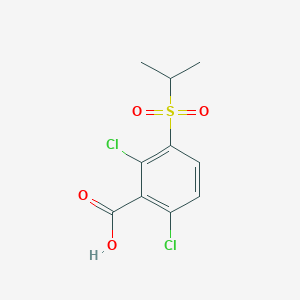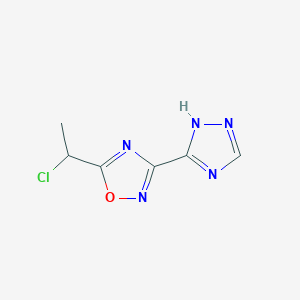
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole, or 5CE3T, is an organic compound that has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been studied for its ability to promote cell growth and proliferation.
Scientific Research Applications
Heterocyclic Chemistry and Molecular Structure
- The compound's chemistry is often explored in the context of heterocyclic chemistry, particularly focusing on its molecular structure and the behavior of its constituent rings. For instance, Xu, Yu, Yin, Zhou, and Yang (2005) analyzed a related molecule, exploring the dihedral angles between the oxadiazole ring and other components in the molecular structure (Xu, Yu, Yin, Zhou, & Yang, 2005).
Synthesis and Biological Properties
- The synthesis of compounds featuring the 1,2,4-oxadiazole and 1,2,4-triazole structures is a key area of research. Karpina et al. (2019) developed methods for synthesizing novel acetamides with an 1,2,4-oxadiazole cycle, highlighting the biological properties of these compounds (Karpina et al., 2019).
Antimicrobial Activity
- Research has also focused on the antimicrobial properties of derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles. Tien, Tran Thi Cam, Bui Manh, and Dang (2016) conducted studies on the antimicrobial efficacy of such derivatives (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Energetic Materials Development
- The compound's derivatives are also explored for their potential in creating energetic materials. Cao et al. (2021) investigated the synthesis of energetic compounds using 1,2,4-oxadiazole and 1,2,4-triazole, assessing their performance and safety (Cao et al., 2021).
Potential in Cancer Research
- There's interest in the potential anticancer applications of compounds containing 1,2,4-oxadiazole and 1,2,4-triazole structures. Zhang et al. (2005) discovered novel apoptosis inducers through their research, highlighting the importance of these compounds in cancer cell line studies (Zhang et al., 2005).
properties
IUPAC Name |
5-(1-chloroethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5O/c1-3(7)6-10-5(12-13-6)4-8-2-9-11-4/h2-3H,1H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDLZHCKFTFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=NC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

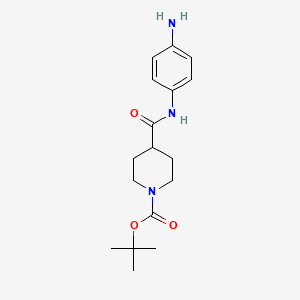
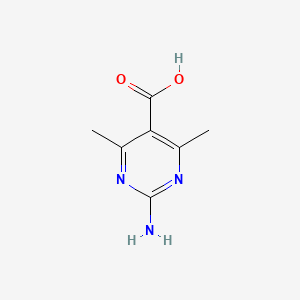
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

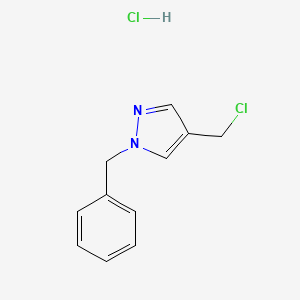

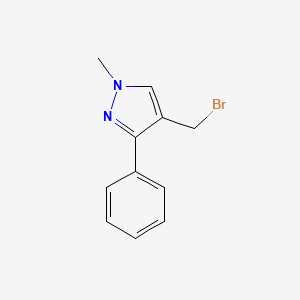
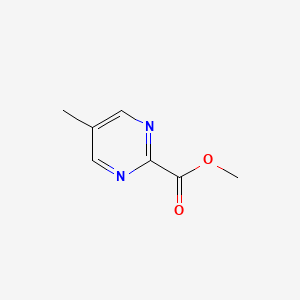

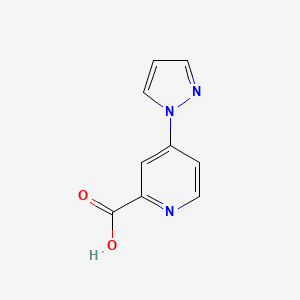
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
